2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitropyridine ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alkoxides. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and Boc-protected amine can participate in various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyridine derivatives and Boc-protected amines. Examples are:
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-nitropyridine
Uniqueness
The uniqueness of 2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid lies in its specific substitution pattern on the pyridine ring and the presence of both a nitro group and a Boc-protected amine
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c1-11(2,3)20-10(17)13-8-7(9(15)16)4-6(5-12-8)14(18)19/h4-5H,1-3H3,(H,15,16)(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTADLAMEPDFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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